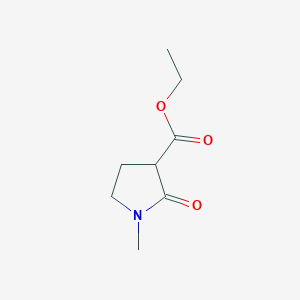

Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate

Description

Propriétés

IUPAC Name |

ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-3-12-8(11)6-4-5-9(2)7(6)10/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBSDXFARRGNIRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10479167 | |

| Record name | ETHYL 1-METHYL-2-OXOPYRROLIDINE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10479167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30932-85-5 | |

| Record name | ETHYL 1-METHYL-2-OXOPYRROLIDINE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10479167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with methylamine, followed by cyclization. The reaction conditions typically include the use of a solvent such as ethanol and a catalyst like p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful control of temperature and pressure to ensure high yield and purity. The final product is usually purified through distillation or recrystallization.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohol derivatives

Substitution: Various substituted pyrrolidine derivatives

Applications De Recherche Scientifique

Chemistry

Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : It is used in the preparation of various heterocyclic compounds and pharmaceuticals.

- Reactivity : The compound can undergo oxidation, reduction, and substitution reactions, making it valuable for modifying chemical structures.

Biology

This compound has shown significant biological activities:

- Enzyme Inhibition : It is studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications.

- Antioxidant Properties : this compound exhibits antioxidant activity, helping to neutralize reactive oxygen species (ROS) in biological systems .

Medicinal Applications

Research indicates that this compound may have therapeutic potential:

- Antitumor Activity : Studies have demonstrated that it can reduce the viability of cancer cell lines, suggesting its role in cancer therapy .

- Pain Management : Derivatives have shown analgesic effects in pharmacological studies, indicating potential applications in pain relief.

Industrial Applications

In addition to its research applications, this compound is utilized in various industrial sectors:

- Agrochemicals : It contributes to the development of new agrochemical products.

- Dyestuffs : The compound is involved in synthesizing dyes, enhancing color properties and stability.

The following table summarizes key findings related to the biological activities of this compound:

Mécanisme D'action

The mechanism of action of ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate involves its interaction with various molecular targets. It can act as an enzyme inhibitor, binding to active sites and preventing the normal function of enzymes. The pathways involved often include inhibition of key metabolic processes, leading to the desired biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Position and Ring Modifications

Ethyl 2-Methyl-3-oxopyrrolidine-1-carboxylate (CAS 152533-47-6)

- Structure : Methyl at position 2, ethyl ester at position 1.

- Key Differences : The inversion of substituent positions alters electronic distribution and steric effects. The 2-methyl group may influence ring puckering dynamics compared to the 1-methyl analog .

- Molecular Weight: 185.22 g/mol (C₉H₁₅NO₃), slightly higher due to additional methyl groups .

Ethyl 3-Oxopyrrolidine-1-carboxylate (CAS 73193-55-2)

- Structure : Lacks the 1-methyl group but retains the 3-ethyl ester and 2-oxo groups.

Ethyl 4,4-Dimethyl-2-oxopyrrolidine-3-carboxylate (CAS 90609-07-7)

Ester Group Variations

Methyl 1-Methyl-2-oxopyrrolidine-3-carboxylate

- Structure : Methyl ester instead of ethyl at position 3.

- Impact : Smaller ester group may improve solubility in polar solvents but reduce lipid membrane permeability. Purity is reported >97% .

Ethyl 1-(3-Ethoxy-3-oxopropyl)-5-oxopyrrolidine-2-carboxylate (NSC15849)

- Structure : Additional ethoxycarbonylpropyl substituent at position 1.

Spiro and Bicyclic Derivatives

Methyl 3′-Benzyl-4′-(2-chlorophenyl)-1′-methyl-2-oxospiro[indoline-3,2′-pyrrolidine]-3′-carboxylate

- Structure : Spiro-fused indoline-pyrrolidine system.

- Relevance: Demonstrates the versatility of pyrrolidine scaffolds in generating structurally complex bioactive compounds. Such derivatives are explored as monoamine oxidase inhibitors .

tert-Butyl 2-Oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate

- Structure : Bicyclic system with a tert-butyl ester.

- Comparison: Rigid bicyclic framework contrasts with the monocyclic target compound, highlighting divergent applications in peptidomimetics or constrained templates .

Molecular Weight and Solubility

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| This compound | C₈H₁₃NO₃ | 171.19 | 1-methyl, 3-ethyl ester |

| Ethyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate | C₉H₁₅NO₃ | 185.22 | 4,4-dimethyl |

| Mthis compound | C₇H₁₁NO₃ | 157.17 | 3-methyl ester |

- Trends : Higher molecular weight correlates with increased alkylation (e.g., ethyl vs. methyl esters, additional methyl groups).

Hazard Profiles

- Common Hazards : Skin/eye irritation (H315, H319) and respiratory irritation (H335) are consistent across ethyl/methyl esters of oxopyrrolidines, suggesting inherent reactivity of the lactam-ester framework .

Activité Biologique

Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

This compound is characterized by the following molecular formula:

| Property | Description |

|---|---|

| Molecular Formula | C₇H₁₃NO₃ |

| Molecular Weight | 157.19 g/mol |

| CAS Number | 30932-85-5 |

The compound features a pyrrolidine ring, which is known for its role in various biological activities, including enzyme inhibition and receptor binding.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The key mechanisms include:

- Enzyme Inhibition : The compound can act as an inhibitor by binding to active sites of enzymes, thus preventing their normal function. This is particularly relevant in metabolic pathways where inhibition can lead to therapeutic effects.

- Receptor Binding : The compound may also exhibit affinity towards various receptors, influencing signaling pathways and biological responses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. For example:

- Antibacterial Activity : In vitro tests have shown that this compound exhibits significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

- Antifungal Activity : It has also demonstrated antifungal properties against species like Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) indicating effectiveness at low doses.

Anticancer Properties

Research has indicated that this compound may possess anticancer properties. Notably, studies on cell lines such as A549 (human lung adenocarcinoma) have shown that treatment with this compound can reduce cell viability significantly. The structure-dependent nature of its activity suggests that modifications to the compound could enhance its efficacy against cancer cells .

Case Studies

-

Influenza Virus Inhibition :

A study evaluated the inhibitory effects of related compounds on influenza virus neuraminidase. Although not directly tested on this compound, insights from this research suggest that similar pyrrolidine derivatives could serve as potential antiviral agents through enzyme inhibition mechanisms . -

Anticancer Activity Assessment :

In a comparative study involving various pyrrolidine derivatives, this compound was noted for its ability to induce cytotoxic effects in A549 cells. The study reported a significant reduction in cell viability when treated with the compound, indicating its potential as an anticancer agent .

Research Applications

This compound serves multiple roles in research:

- Synthetic Intermediate : It is used as an intermediate in organic synthesis for developing more complex molecules.

- Pharmaceutical Development : Its biological activities make it a candidate for further development into pharmaceutical drugs targeting infections and cancer.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate with high diastereoselectivity?

- Methodological Answer : A diastereoselective synthesis can be achieved via a Michael addition-cyclization cascade. Use methyl acrylate as a starting material and employ chiral catalysts like L-proline derivatives to control stereochemistry. Solvent polarity (e.g., THF or DMF) and temperature (0–25°C) significantly impact yield and selectivity. Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm stereochemistry using NMR coupling constants or X-ray crystallography .

Q. How can researchers confirm the molecular structure of this compound after synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic methods:

NMR : Analyze and NMR spectra to verify carbonyl (170–175 ppm) and ester (60–65 ppm) groups.

X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in ethanol/water). Use SHELXL (SHELX suite) for structure refinement, ensuring R-factor < 0.03. Validate geometry with Cremer-Pople puckering parameters ( ) .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodological Answer : After quenching the reaction, extract the compound using ethyl acetate. Perform liquid-liquid extraction (3× with brine) to remove polar impurities. Use flash chromatography (silica gel, 3:7 ethyl acetate/hexane) for isolation. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis .

Advanced Research Questions

Q. How can conformational analysis of the pyrrolidine ring in this compound be performed using crystallographic data?

Calculate puckering amplitude () and phase angle () from atomic coordinates using software like PLATON.

Compare with literature values for similar compounds (e.g., Å for envelope conformations).

Correlate puckering with steric effects of the methyl and ester substituents. Use ORTEP-3 ( ) to visualize thermal ellipsoids and validate ring distortions .

Q. What strategies resolve crystallographic disorder in the methyl or ester groups of this compound?

- Methodological Answer :

Data Collection : Collect high-resolution (<1.0 Å) data at low temperature (100 K) to reduce thermal motion.

Refinement : In SHELXL ( ), split disordered atoms into multiple positions with occupancy factors refined to sum to 1. Apply similarity restraints (SIMU/DELU) to maintain reasonable geometry.

Validation : Use checkCIF (via IUCr) to flag outliers. Cross-validate with Hirshfeld surface analysis to ensure no overinterpretation of weak electron density .

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic reactions?

- Methodological Answer :

Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces. Identify electrophilic centers (e.g., carbonyl carbon at C2).

Experimental Probes : React with Grignard reagents (e.g., MeMgBr) and monitor regioselectivity via NMR.

Steric Maps : Overlay X-ray structures with steric hindrance maps (e.g., using Mercury) to predict accessibility of reactive sites .

Q. What protocols validate the absence of synthetic byproducts like regioisomers in this compound?

- Methodological Answer :

LC-MS : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion ([M+H]) and rule out isobaric impurities.

2D NMR : Perform - HSQC and HMBC to assign all protons/carbons. Missing cross-peaks may indicate impurities.

Crystallographic Purity : Single-crystal XRD ( ) ensures no cocrystallized byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.